2-Quinoxalineacetaldehyde
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Overview
Description
2-(Quinoxalin-2-yl)acetaldehyde is a chemical compound that belongs to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-yl)acetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. This reaction forms the quinoxaline ring, which is then further functionalized to introduce the aldehyde group at the 2-position. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide .
Industrial Production Methods
Industrial production of 2-(Quinoxalin-2-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 2-(Quinoxalin-2-yl)acetic acid.
Reduction: 2-(Quinoxalin-2-yl)ethanol.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
2-(Quinoxalin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-2-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the quinoxaline ring .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the aldehyde group.
2-(Quinoxalin-2-yl)ethanol: The reduced form of 2-(Quinoxalin-2-yl)acetaldehyde.
2-(Quinoxalin-2-yl)acetic acid: The oxidized form of 2-(Quinoxalin-2-yl)acetaldehyde.
Uniqueness
2-(Quinoxalin-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a variety of chemical reactions and form diverse derivatives. This functional group also contributes to its potential biological activity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
545423-99-2 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-quinoxalin-2-ylacetaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,6-7H,5H2 |
InChI Key |
AVTNUSRIFTVEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC=O |
Origin of Product |
United States |
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